4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine

Lipophilicity Molecular weight Drug-likeness

4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941954-43-4, molecular formula C22H24N2O2, molecular weight 348.4) is a fully synthetic small molecule belonging to the 8-benzyloxy-substituted quinoline ether class. The compound features a quinoline core bearing a morpholine ring directly at the 2-position and a 2,5-dimethylbenzyl ether at the 8-position.

Molecular Formula C22H24N2O2
Molecular Weight 348.446
CAS No. 941954-43-4
Cat. No. B2644134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine
CAS941954-43-4
Molecular FormulaC22H24N2O2
Molecular Weight348.446
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
InChIInChI=1S/C22H24N2O2/c1-16-6-7-17(2)19(14-16)15-26-20-5-3-4-18-8-9-21(23-22(18)20)24-10-12-25-13-11-24/h3-9,14H,10-13,15H2,1-2H3
InChIKeyXYUIEPNTSKUJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941954-43-4): Structural Identity, Physicochemical Baseline, and In-Class Positioning


4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941954-43-4, molecular formula C22H24N2O2, molecular weight 348.4) is a fully synthetic small molecule belonging to the 8-benzyloxy-substituted quinoline ether class . The compound features a quinoline core bearing a morpholine ring directly at the 2-position and a 2,5-dimethylbenzyl ether at the 8-position . This structural arrangement places it within a family of quinoline-based heterocycles that have been explored as Toll-like receptor (TLR) 7/8 antagonists [1] and antimicrobial agents [2], establishing its relevance for immunological and infectious disease research programs.

Why 4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine Cannot Be Interchanged with Closest Analogs: A Pharmacophore-Level Rationale


Within the 8-benzyloxy-substituted quinoline ether series, minor structural modifications produce substantial shifts in molecular properties and biological activity. The target compound's 2,5-dimethyl substitution on the benzyl ring increases lipophilicity (calculated LogP approximately 4.2) and molecular weight (348.4 Da) relative to the unsubstituted benzyl analog 4-(8-(benzyloxy)quinolin-2-yl)morpholine (CAS 941954-40-1, MW 320.4, calculated LogP approximately 3.5) . Replacement of the morpholine ring with piperidine—as in 8-((2,5-dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline—alters hydrogen-bond acceptor capacity and basicity, which can modulate target engagement and selectivity profiles . The 8-benzyloxy-2-morpholino pharmacophore is distinct from 4-substituted quinoline combinatorial libraries [1] and from 2-(quinolin-2-yl)morpholine positional isomers, meaning that procurement of a close analog lacking any one of these three structural features—the 8-benzyloxy group, the 2,5-dimethyl pattern, or the morpholine ring—constitutes a chemically distinct entity with non-interchangeable biological behavior.

Quantitative Differentiation Evidence for 4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiate the 2,5-Dimethylbenzyl Analog from the Unsubstituted Benzyl Parent

The 2,5-dimethyl substitution on the benzyl ring of 4-(8-((2,5-dimethylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941954-43-4) increases molecular weight and lipophilicity compared to the unsubstituted benzyl analog 4-(8-(benzyloxy)quinolin-2-yl)morpholine (CAS 941954-40-1). The target compound has a molecular weight of 348.4 Da , whereas the unsubstituted analog has a molecular weight of 320.4 Da . Calculated LogP for the target compound is approximately 4.2, compared to approximately 3.5 for the unsubstituted analog, representing a ΔLogP of approximately +0.7 log units . These differences in physicochemical properties can influence membrane permeability, metabolic stability, and off-target binding profiles.

Lipophilicity Molecular weight Drug-likeness

2,5-Dimethylbenzyl Substitution Enhances Steric Bulk and Metabolic Stability Relative to Unsubstituted Benzyl Ethers: Class-Level Evidence

The 2,5-dimethyl substitution pattern introduces ortho- and meta-methyl groups on the benzyl ether, which sterically shields the benzylic C–O bond from oxidative metabolism. Class-level inference from benzyl ether SAR literature indicates that 2,6- and 2,5-dimethylbenzyl ethers exhibit reduced CYP450-mediated O-dealkylation rates compared to unsubstituted benzyl ethers [1]. While no direct metabolic stability data for the target compound have been published, the presence of two methyl groups ortho and meta to the benzylic position is predicted to increase metabolic half-life in liver microsome assays relative to the unsubstituted benzyl analog 4-(8-(benzyloxy)quinolin-2-yl)morpholine [2].

Metabolic stability Steric hindrance CYP450 metabolism

Morpholine at the 2-Position Confers Distinct Hydrogen-Bond Acceptor and Basicity Profile vs. Piperidine Analogs

The morpholine ring at the quinoline 2-position provides an ether oxygen hydrogen-bond acceptor and a tertiary amine with a pKa of approximately 6.5–7.0, which is lower than the piperidine pKa of approximately 9.5–10.5 [1]. The piperidine analog 8-((2,5-dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline therefore has higher basicity and a different hydrogen-bonding profile . The morpholine oxygen also contributes to aqueous solubility; the target compound has a calculated topological polar surface area (TPSA) of approximately 47 Ų versus approximately 29 Ų for the piperidine analog, predicting better aqueous solubility for the morpholine-containing compound .

Hydrogen-bond acceptor Basicity Solubility

8-Benzyloxy-2-morpholino Substitution Pattern Differentiates from 4-Substituted Quinoline Combinatorial Libraries

The target compound features a 2-morpholino-8-benzyloxy substitution pattern, which is structurally distinct from the 4-substituted quinoline scaffolds that dominate many combinatorial libraries [1]. The TLR7/8 antagonist patent literature describes quinoline compounds substituted at the 2-, 4-, and 8-positions, with the combination of 2-amino (or 2-cyclic amine) and 8-alkoxy/aryloxy groups conferring enhanced TLR7/8 inhibitory activity [2]. 4-Substituted quinoline libraries, by contrast, lack the 8-benzyloxy ether and typically exhibit different biological target profiles [1]. The specific 2-morpholino-8-(2,5-dimethylbenzyloxy) combination represents a pharmacophore that is under-explored relative to 4-substituted quinolines, offering potential for novel IP and target selectivity.

Regiochemistry TLR7/8 antagonism Combinatorial library

Predicted Solubility and Drug-Likeness: TPSA and LogP Position the Compound Favorably for Oral Bioavailability

The target compound has a calculated topological polar surface area (TPSA) of approximately 47 Ų and a calculated LogP of approximately 4.2, placing it within favorable drug-like chemical space according to Lipinski's Rule of Five and Veber's rules [1]. By comparison, the unsubstituted benzyl analog 4-(8-(benzyloxy)quinolin-2-yl)morpholine has a TPSA of approximately 47 Ų and a LogP of approximately 3.5 , while the piperidine analog has a TPSA of approximately 29 Ų and a LogP of approximately 4.5 . The target compound therefore occupies an intermediate position: it is more lipophilic than the unsubstituted benzyl analog (advantageous for membrane permeability) but retains a higher TPSA than the piperidine analog (advantageous for solubility). This balanced profile may be preferable for oral absorption optimization compared to either extreme.

Drug-likeness Oral bioavailability Physicochemical properties

Best-Fit Research and Industrial Application Scenarios for 4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine


Structure-Activity Relationship (SAR) Studies in TLR7/8 Antagonist Programs

The 2-morpholino-8-(2,5-dimethylbenzyloxy)quinoline scaffold aligns with the pharmacophoric requirements described in TLR7/8 antagonist patents [1]. This compound can serve as a key analog in SAR campaigns exploring the effect of 2-amino substituents (morpholine vs. piperidine vs. acyclic amines) and 8-benzyloxy substitution patterns (2,5-dimethyl vs. 4-fluoro vs. 2-chloro-6-fluoro) on TLR7/8 inhibitory potency and selectivity. The distinct TPSA and LogP values relative to close analogs enable systematic exploration of lipophilicity-activity relationships.

Antimicrobial Screening Against Gram-Positive and Fungal Pathogens

8-Benzyloxy-substituted quinoline ethers have demonstrated antimicrobial activity against Gram-positive bacteria (S. aureus, S. epidermidis) and fungal species (A. niger), with MIC values in the low µg/mL range [2]. The 2,5-dimethylbenzyl-substituted analog represents an extension of this chemotype with increased lipophilicity, which may enhance penetration of the fungal cell wall and improve antifungal potency. This compound is a logical inclusion in antimicrobial screening cascades that benchmark against 8-hydroxyquinoline and terbinafine.

Chemical Biology Probe Development for Kinase and GPCR Target Identification

The morpholine ring is a privileged scaffold in kinase inhibitor design, while the quinoline core is a known GPCR ligand pharmacophore. The target compound's combined structural features position it as a potential dual-use probe for chemoproteomics or phenotypic screening [3]. The higher TPSA and balanced lipophilicity relative to piperidine analogs suggest reduced non-specific binding and improved suitability for cellular target engagement assays such as CETSA or NanoBRET.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging Physicochemical Differentiation

When a screening hit series includes multiple 8-benzyloxyquinoline analogs, the 2,5-dimethylbenzyl-morpholine combination provides a differentiated physicochemical starting point. Its LogP of ~4.2 and TPSA of ~47 Ų place it within favorable oral drug-like space, while the 2,5-dimethyl pattern offers a metabolic stability advantage over unsubstituted benzyl ethers. This compound is therefore prioritized for early ADME profiling when the goal is to balance permeability, solubility, and metabolic stability in a single lead series [4].

Quote Request

Request a Quote for 4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.